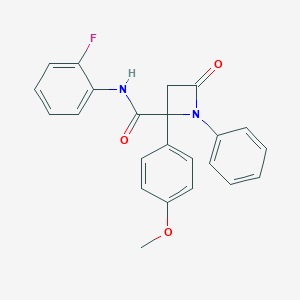
N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide, commonly known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It is a potential therapeutic agent for the treatment of cancer and other diseases related to mTOR signaling pathways.
作用機序
AZD-8055 inhibits N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide kinase, which is a key regulator of cell growth, proliferation, and survival. This compound is a serine/threonine kinase that exists in two distinct complexes, N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamideC1 and N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamideC2. AZD-8055 inhibits both complexes, leading to the inhibition of downstream signaling pathways, such as the PI3K-Akt-N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide pathway. This inhibition ultimately leads to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
AZD-8055 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In addition, AZD-8055 has been shown to enhance the immune response to cancer cells, making it a potential immunotherapy agent. AZD-8055 has also been shown to improve insulin resistance and glucose tolerance in animal models of diabetes.
実験室実験の利点と制限
AZD-8055 has several advantages for laboratory experiments. It is a highly specific inhibitor of N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide kinase, and its effects can be easily measured using various analytical techniques. However, AZD-8055 has limitations as well. It has a short half-life, which limits its effectiveness in in vivo experiments. In addition, its solubility in water is limited, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on AZD-8055. One area of interest is the development of more potent and selective N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide inhibitors. Another area of interest is the investigation of combination therapies that include AZD-8055 and other chemotherapeutic agents. In addition, the use of AZD-8055 in combination with immunotherapy agents is an area of active research. Finally, the investigation of the potential use of AZD-8055 in treating other diseases, such as neurological disorders, is an area of future research.
合成法
The synthesis of AZD-8055 involves a multi-step process that includes the reaction of 2-fluorobenzaldehyde with 4-methoxybenzylamine to form the intermediate Schiff base. This intermediate is then reacted with 2-phenyl-2-oxoacetic acid to form the azetidine ring. Finally, the carboxylic acid is converted to the carboxamide using appropriate reagents. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
AZD-8055 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, it has been shown to enhance the efficacy of other chemotherapeutic agents. AZD-8055 has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease, and metabolic disorders, such as diabetes.
特性
分子式 |
C23H19FN2O3 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenylazetidine-2-carboxamide |
InChI |
InChI=1S/C23H19FN2O3/c1-29-18-13-11-16(12-14-18)23(22(28)25-20-10-6-5-9-19(20)24)15-21(27)26(23)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,28) |
InChIキー |
PMFNYMCXWCZWHS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(CC(=O)N2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
正規SMILES |
COC1=CC=C(C=C1)C2(CC(=O)N2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
